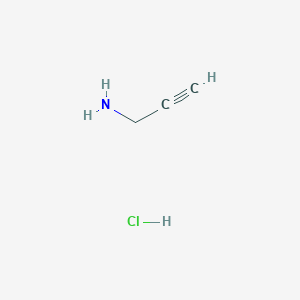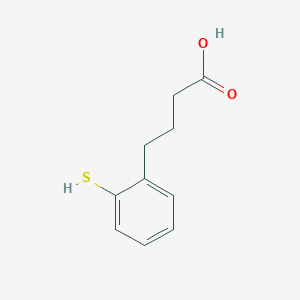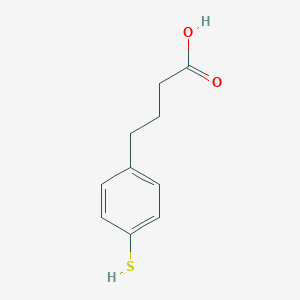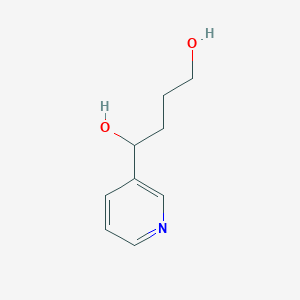
4-氯-3-甲基苯胺
描述
4-Chloro-3-methylaniline, also known as 4-Chloro-m-toluidine, is a halogenated aniline . It has a molecular weight of 141.60 g/mol . The linear formula of this compound is ClC6H3(CH3)NH2 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methylaniline can be represented by the SMILES string Cc1cc(N)ccc1Cl . The InChI representation is 1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 .Chemical Reactions Analysis
4-Chloro-3-methylaniline undergoes diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid .Physical And Chemical Properties Analysis
4-Chloro-3-methylaniline has a melting point of 82-86 °C . Its refractive index is 1.584 (lit.) and it has a boiling point of 237-238 °C (lit.) . The density of this compound is 1.167 g/mL at 25 °C .科学研究应用
Synthesis of Phosphonic Acids
4-Chloro-3-methylaniline undergoes a diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid . This compound has potential applications in various fields, including medicine and agriculture, due to its ability to bind to metals and biological molecules.
Production of Phosphinic Acids
In addition to phosphonic acids, the diazotization reaction of 4-Chloro-3-methylaniline can also produce bis(4-chloro-3-tolyl)phosphinic acid . Phosphinic acids are used in the synthesis of various pharmaceuticals and as flame retardants in polymers.
Preparation of Benzenesulfonyl Chloride Derivatives
4-Chloro-3-methylaniline can be used to synthesize 4-chloro-3-methylbenzenesulfonyl chloride . This compound is a useful reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfones.
Synthesis of Succinamic Acid Derivatives
Another application of 4-Chloro-3-methylaniline is in the synthesis of N-(4-chloro-3-methylphenyl)succinamic acid . Succinamic acid derivatives have been studied for their potential use in the treatment of various diseases, including cancer and neurological disorders.
Use in Carcinogenicity Screening Assays
4-Chloro-3-methylaniline has been used in the development of a quantitative PCR (qPCR)-based prediction system for colon carcinogenesis . This highlights its potential use in cancer research, particularly in the development of new diagnostic tools.
Use in Material Science
Due to its chemical structure, 4-Chloro-3-methylaniline can be used in the synthesis of various materials, including polymers and dyes. Its halogenated aniline structure makes it a useful building block in material science .
These are just a few of the many potential applications of 4-Chloro-3-methylaniline in scientific research. It’s important to note that the use of this compound must be handled with care due to its potential hazards, including skin and eye irritation, and respiratory system toxicity .
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCTGNZNHSZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073377 | |
| Record name | 4-Chloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylaniline | |
CAS RN |
7149-75-9 | |
| Record name | 4-Chloro-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-3-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2W6L7BWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the different positions of methyl and chlorine groups in phenylcarbamoylated β-cyclodextrin derivatives when separating flavonoid enantiomers?
A1: Research indicates that the position of electron-donating (methyl) and withdrawing (chlorine) groups in phenylcarbamoylated β-cyclodextrin derivatives significantly influences their enantioselectivity towards flavonoids. [] A study comparing two such derivatives, one with the chlorine at the 4th position and methyl at the 3rd position (CSP1) and the other with chlorine at the 5th and methyl at the 2nd position (CSP2), revealed that CSP1 exhibited higher enantioselectivity. This difference highlights the importance of spatial arrangement and electronic effects in chiral recognition, making CSP1 a potentially valuable tool in separating flavonoid enantiomers. []
Q2: How does 4-Chloro-3-methylaniline contribute to the antioxidant properties of novel oxime derivatives?
A2: While the provided research doesn't explicitly detail the mechanism of action, it suggests that the incorporation of 4-Chloro-3-methylaniline into the structure of oxime derivatives contributes to their overall antioxidant activity. [] These novel compounds demonstrated promising results in scavenging oxidative stress conditions, showing comparable and even superior activity to standard antioxidants like BHA, TBHQ, BHT, and Trolox. [] Further research is necessary to understand the specific interactions and contributions of 4-Chloro-3-methylaniline to the antioxidant properties.
Q3: Can 4-Chloro-3-methylaniline be metabolized by enzymes, and what implications does this have?
A3: Research has identified that the Arylamine N-acetyltransferase enzyme found in Vibrio vulnificus [(VIBVN)NAT] can utilize 4-Chloro-3-methylaniline as a substrate. [] This enzyme catalyzes the transfer of an acetyl group to the amine group of 4-Chloro-3-methylaniline. This metabolic transformation could potentially affect the compound's activity and fate within biological systems. Further studies are needed to explore the potential impact of this metabolic pathway on the compound's overall properties and behavior in various biological contexts. []
Q4: Are there spectroscopic techniques available to identify and characterize 4-Chloro-3-methylaniline?
A4: Yes, Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, combined with ab initio calculations, have been successfully employed to analyze and characterize 4-Chloro-3-methylaniline. [] These techniques provide valuable insights into the vibrational frequencies associated with specific bonds and functional groups within the molecule, allowing for its identification and structural characterization.
Q5: Is there a way to synthesize N-(4-Chloro-3-tolyl)-N′-methylurea using 4-Chloro-3-methylaniline?
A5: Research confirms that N-(4-Chloro-3-tolyl)-N′-methylurea can be synthesized by reacting 4-Chloro-3-methylaniline with N-methylurea in the presence of 1,2,4-trichlorobenzene as a solvent. [] This method achieved a conversion rate of 60% and a yield of 67%, demonstrating a viable synthetic pathway for this compound using 4-Chloro-3-methylaniline as a starting material. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















